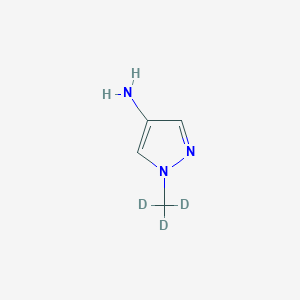

1-(Trideuteriomethyl)pyrazol-4-amine

Description

Significance of the Pyrazole (B372694) Heterocycle in Chemical Sciences

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking. nih.gov Its metabolic stability is another key feature that makes it an attractive component in the design of therapeutic agents. researchgate.net

The significance of the pyrazole heterocycle is underscored by its presence in a wide range of commercially successful drugs. researchgate.net These include the anti-inflammatory drug celecoxib, the erectile dysfunction treatment sildenafil, and a variety of agents for cancer, obesity, and neurological disorders. researchgate.netresearchgate.net Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals and have applications in materials science as ligands for catalysis and as components of dyes and polymers. nih.gov

Overview of Pyrazol-4-amine Derivatives as Research Scaffolds

Within the broader family of pyrazoles, derivatives featuring an amine group at the 4-position, known as pyrazol-4-amines, have emerged as particularly valuable research scaffolds. The amino group provides a convenient handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. acs.org This functional group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.

Research has demonstrated that the pyrazol-4-amine core is a key pharmacophore in compounds targeting a range of enzymes and receptors. For instance, derivatives have been investigated for their potential as kinase inhibitors, which are critical in cancer therapy, and as agents targeting neurodegenerative diseases. acs.orgresearchgate.net The strategic placement of the amino group on the pyrazole ring allows for precise control over the molecule's three-dimensional structure and its interactions with biological macromolecules.

Rationale for Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions and biological systems. This is achieved by replacing one or more atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. While isotopes of an element are chemically identical, the difference in mass can be detected by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used in these studies. nih.gov Isotopic labeling is an indispensable tool in drug discovery and development, aiding in the elucidation of metabolic pathways, reaction mechanisms, and pharmacokinetic profiles.

Role of Deuterium in Mechanistic Investigations

Deuterium, an isotope of hydrogen with a neutron in its nucleus in addition to a proton, is particularly useful in mechanistic studies due to the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond. As a result, reactions that involve the breaking of a C-H bond will often proceed at a slower rate when a C-D bond must be cleaved instead.

By selectively replacing hydrogen with deuterium at specific positions in a molecule and measuring the reaction rates, chemists can deduce whether the breaking of that particular C-H bond is part of the rate-determining step of the reaction. This information is crucial for understanding the detailed sequence of events in a chemical transformation.

Applications in Pharmacokinetic Research Methodologies (excluding clinical data)

In pharmacokinetic research, which examines the absorption, distribution, metabolism, and excretion (ADME) of a drug, deuterium labeling is a valuable tool. The "deuterium switch" is a strategy where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can slow down the rate of metabolic breakdown by cytochrome P450 enzymes, leading to a longer half-life and potentially improved therapeutic efficacy. nih.gov

Deuterated compounds can also serve as ideal internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Since a deuterated analog has nearly identical chemical and physical properties to the parent drug, it co-elutes during chromatography but is distinguishable by its higher mass, allowing for accurate quantification.

Research Context of 1-(Trideuteriomethyl)pyrazol-4-amine within the Pyrazole Family

The compound this compound is an isotopically labeled version of 1-methylpyrazol-4-amine. The introduction of a trideuteriomethyl (-CD₃) group in place of a methyl (-CH₃) group situates this compound at the intersection of pyrazole chemistry and isotopic labeling research.

While specific research on this compound is not extensively documented in publicly available literature, its scientific value can be inferred from the principles discussed. As a derivative of the versatile pyrazol-4-amine scaffold, it can be envisioned as a tool for a variety of research applications.

For instance, if 1-methylpyrazol-4-amine were a lead compound in a drug discovery program, its deuterated analog could be synthesized to investigate the metabolic stability of the N-methyl group. The rate of N-demethylation, a common metabolic pathway, could be significantly reduced due to the kinetic isotope effect, potentially leading to a more favorable pharmacokinetic profile.

Furthermore, this compound could serve as a valuable internal standard for the accurate quantification of 1-methylpyrazol-4-amine in biological matrices during preclinical ADME studies. In mechanistic studies of enzymes that act on N-methylated pyrazoles, this deuterated compound would be an essential tool for probing the role of C-H bond cleavage at the methyl group.

The following table provides a hypothetical comparison of the physicochemical properties of 1-methylpyrazol-4-amine and its deuterated analog, illustrating the expected changes upon isotopic labeling.

| Property | 1-methylpyrazol-4-amine | This compound |

| Molecular Formula | C₄H₇N₃ | C₄H₄D₃N₃ |

| Molecular Weight | 97.12 g/mol | 100.14 g/mol |

| Boiling Point | Expected to be slightly higher | Expected to be slightly higher |

| Vibrational Frequency (C-H/D stretch) | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ |

This next table outlines potential research applications of this compound.

| Research Area | Application | Rationale |

| Pharmacokinetics | Metabolic stability studies | The C-D bond is stronger than the C-H bond, potentially slowing down metabolism at the methyl group. |

| Bioanalysis | Internal standard | Similar physicochemical properties to the non-deuterated analog but with a distinct mass for MS detection. |

| Mechanistic Enzymology | Kinetic Isotope Effect studies | To determine if C-H bond cleavage of the methyl group is the rate-limiting step in an enzymatic reaction. |

| Drug Discovery | Lead optimization | To potentially improve the pharmacokinetic profile of a 1-methylpyrazol-4-amine-based drug candidate. |

General Synthetic Strategies for Pyrazol-4-amines

The synthesis of the pyrazol-4-amine scaffold can be achieved through several established methodologies. One of the most classical and versatile methods is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. acs.org Modifications of this approach, such as using β-ketonitriles, provide a common route to 3(5)-aminopyrazoles. acs.org

For the specific synthesis of 4-aminopyrazoles, a number of strategies have been developed. These include:

Reaction of hydrazine with α,β-unsaturated ketones. acs.org

Thorpe-Ziegler cyclization of dicyanohydrazone intermediates. mdpi.com

Multicomponent reactions , which offer an efficient way to construct the pyrazole ring with various substituents in a single step.

Synthesis from Ugi adducts , where a multi-component Ugi condensation is followed by cyclization with hydrazine to furnish 4-aminopyrazoles. acs.org

These general strategies provide the foundational chemistry for accessing the core pyrazol-4-amine structure, which can then be further modified to introduce the trideuteriomethyl group.

Isotopic Labeling Approaches for N-Methylpyrazoles

The introduction of a trideuteriomethyl (-CD₃) group onto the pyrazole nitrogen is a critical step in the synthesis of the target compound. This is typically achieved through isotopic labeling techniques.

Deuterium Incorporation Techniques for Methyl Groups

Several methods exist for the incorporation of deuterium into methyl groups. A common and direct approach is the use of deuterated methylating agents in N-alkylation reactions. mdpi.comsemanticscholar.org Reagents such as trideuteriomethyl iodide (CD₃I) or dimethyl sulfate-(D₆) are frequently employed to introduce the -CD₃ group onto a nitrogen atom.

The regioselectivity of N-methylation on unsymmetrical pyrazoles can be a challenge, as alkylation can occur at either of the two nitrogen atoms. acs.org The outcome of the reaction is often influenced by steric and electronic factors of the substituents on the pyrazole ring. acs.org

Precursor Synthesis and Deuteration

The synthesis of the deuterated methylating agent itself is a key preliminary step. For instance, trideuteriomethyl iodide can be synthesized from deuterated methanol (B129727). The synthesis of deuterated precursors is a crucial aspect of isotopic labeling.

Specific Synthetic Pathways for this compound

A plausible and efficient synthetic route to this compound involves the initial synthesis of a suitable pyrazole precursor followed by N-alkylation with a deuterated methyl source.

Multistep Synthesis Routes

A common strategy for preparing N-substituted pyrazoles involves a multi-step sequence. nih.gov For the target compound, a potential pathway would be:

Synthesis of a protected 4-aminopyrazole: To avoid side reactions at the amino group during N-methylation, it is often necessary to protect it with a suitable protecting group.

N-alkylation with a trideuteriomethylating agent: The protected 4-aminopyrazole is then reacted with a trideuteriomethylating agent, such as trideuteriomethyl iodide (CD₃I), in the presence of a base. This step introduces the isotopically labeled methyl group onto one of the pyrazole nitrogens. The regioselectivity of this step is a critical consideration.

Deprotection: The final step involves the removal of the protecting group from the amino function to yield the desired this compound.

An alternative approach could involve the direct N-methylation of 4-aminopyrazole, though this may lead to a mixture of N1 and N2 methylated products, as well as potential methylation of the exocyclic amino group, necessitating careful control of reaction conditions and purification.

The table below outlines a potential multi-step synthesis:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Protection of 4-aminopyrazole | e.g., Boc₂O, base | N-Boc-4-aminopyrazole |

| 2 | N-Trideuteriomethylation | CD₃I, base (e.g., NaH) in an inert solvent (e.g., DMF) | 1-(Trideuteriomethyl)-4-(Boc-amino)pyrazole |

| 3 | Deprotection | Acidic conditions (e.g., TFA in DCM) | This compound |

Purification and Isolation Methodologies

The purification of the final product and intermediates is crucial to obtain a compound of high purity. Common techniques for the purification of pyrazole derivatives include:

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. organic-chemistry.org For pyrazoles, ethanol or methanol-water mixtures are often effective. organic-chemistry.org

Chromatography: Column chromatography using silica (B1680970) gel or alumina is widely used to separate the desired product from impurities and regioisomers. nih.gov For basic compounds like aminopyrazoles, deactivation of the silica gel with triethylamine may be necessary to prevent product loss. organic-chemistry.org Reversed-phase chromatography on C18 silica can also be employed. organic-chemistry.org

Acid-base extraction: The basic nature of the amino group allows for purification through acid-base extraction, where the compound is dissolved in an acidic solution, washed with an organic solvent to remove neutral impurities, and then liberated by basification and extracted into an organic solvent. organic-chemistry.org

The choice of purification method will depend on the physical and chemical properties of the compound and the nature of the impurities.

Structure

3D Structure

Properties

Molecular Formula |

C4H7N3 |

|---|---|

Molecular Weight |

100.14 g/mol |

IUPAC Name |

1-(trideuteriomethyl)pyrazol-4-amine |

InChI |

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3/i1D3 |

InChI Key |

LBGSWBJURUFGLR-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(C=N1)N |

Canonical SMILES |

CN1C=C(C=N1)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Methodologies in Research

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.govmdpi.com This method provides unequivocal proof of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

In the structural analysis of a compound like 1-(Trideuteriomethyl)pyrazol-4-amine, a suitable single crystal is grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com For pyrazole (B372694) derivatives, this analysis confirms the planarity of the pyrazole ring and provides detailed information about the conformation of substituents. researchgate.net The resulting structural data are crucial for understanding the molecule's physical properties and how it interacts with other molecules.

Key parameters obtained from X-ray diffraction analysis include the crystal system, space group, and unit cell dimensions. While specific crystal data for this compound is not publicly available, the table below illustrates typical crystallographic data that would be determined for a similar pyrazole derivative.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C4H4D3N3 |

| Formula Weight | 102.14 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 7.45 |

| β (°) | 109.5 |

| Volume (Å3) | 609.8 |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. rsc.orgmdpi.com This method is essential for verifying the empirical formula of a newly synthesized compound and confirming its elemental composition. mdpi.comresearchgate.net The results are typically presented as a weight percentage of each element and are compared against the theoretical values calculated from the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.com

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 47.04 | 47.12 |

| Hydrogen (H) + Deuterium (B1214612) (D) | 6.91 | 6.85 |

| Nitrogen (N) | 41.14 | 41.08 |

Note: The "Found" values are hypothetical and for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable tools for assessing the purity of chemical compounds and for monitoring the progress of a chemical reaction. researchgate.net Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used in the synthesis and purification of pyrazole derivatives. mdpi.comacs.org

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor a reaction's progress. nih.govmdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visualize the consumption of reactants and the formation of the product, allowing for the determination of the optimal reaction time.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative data on the purity of a sample. energetic-materials.org.cn The compound is passed through a column under high pressure, and its components are separated based on their affinity for the stationary phase. A detector then quantifies the amount of each component, allowing for a precise determination of the product's purity. nih.gov For isotopically labeled compounds, HPLC coupled with mass spectrometry (LC-MS) is particularly valuable, as it can not only determine chemical purity but also confirm the isotopic enrichment of the final product. researchgate.netnih.gov

| Peak No. | Retention Time (min) | Area (%) | Assignment |

|---|---|---|---|

| 1 | 4.72 | 99.6 | This compound |

| 2 | 2.15 | 0.4 | Impurity |

Note: The HPLC data is hypothetical and for illustrative purposes.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(Trideuteriomethyl)pyrazol-4-amine. researchgate.neteurasianjournals.com For the parent compound, 1-methylpyrazol-4-amine, DFT calculations at levels such as B3LYP with a 6-311+G(2d,p) basis set can determine optimized molecular geometry, vibrational frequencies, and electronic properties. tandfonline.com

The electronic structure of the pyrazole (B372694) ring is characterized by its aromaticity and the interplay between the two nitrogen atoms and the amine substituent. The amine group at the C4 position acts as an electron-donating group, increasing the electron density of the pyrazole ring. This influences the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps can further predict reactivity by visualizing the electron density distribution. tandfonline.com For aminopyrazoles, the MEP would likely show a negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the amine group, indicating these are sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the amine group, making them potential sites for nucleophilic interaction.

The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group has a negligible effect on the electronic structure, optimized geometry, and FMO energies, as these properties are primarily governed by electron distribution, which is identical for isotopes. However, vibrational frequencies associated with the C-D bonds will be significantly lower than those of C-H bonds due to the increased mass of deuterium. This difference would be observable in calculated infrared (IR) spectra. tandfonline.com

Table 1: Predicted Electronic Properties of this compound (Analogous to 1-methylpyrazol-4-amine) Note: These values are hypothetical and based on typical DFT calculations for similar pyrazole derivatives.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | ~ 2.5 D | Molecular polarity |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. eurasianjournals.com The pyrazole scaffold is a common motif in medicinal chemistry, and numerous docking studies have been performed on pyrazole derivatives to explore their potential as inhibitors for various kinases and other enzymes. nih.govarabjchem.orgnih.gov

A typical molecular docking study involves preparing the 3D structure of the ligand and the target protein. The ligand is then placed into the active site of the protein, and its possible binding conformations are explored. A scoring function is used to estimate the binding affinity for each conformation, often reported as a binding energy (e.g., in kcal/mol). nih.gov For this compound, the key interaction points would be the amine group and the nitrogen atoms of the pyrazole ring, which can act as hydrogen bond donors and acceptors, respectively. The pyrazole ring itself can also engage in π-π stacking interactions with aromatic amino acid residues in the active site.

For instance, docking studies of aminopyrazole derivatives into the ATP-binding site of kinases like Aurora kinase have shown that the amine group can form crucial hydrogen bonds with the hinge region of the kinase. acs.org The N1-methyl (or trideuteriomethyl) group would likely be oriented towards a hydrophobic pocket within the active site. The deuteration of the methyl group is not expected to significantly alter the binding affinity or mode in a static docking simulation, as these are primarily driven by electronic and steric effects. However, it could subtly influence the dynamics of the ligand within the binding pocket.

Table 2: Hypothetical Docking Results for this compound with a Generic Kinase Target Note: This table is illustrative and based on typical results for pyrazole-based kinase inhibitors.

| Parameter | Description | Predicted Outcome |

|---|---|---|

| Binding Energy | Estimated free energy of binding | -7.0 to -9.0 kcal/mol |

| Key Hydrogen Bonds | Interactions with active site residues | Amine group with hinge region backbone (e.g., Alanine) |

| Hydrophobic Interactions | Non-polar interactions | Trideuteriomethyl group with hydrophobic pocket (e.g., Leucine, Valine) |

| π-π Stacking | Aromatic ring interactions | Pyrazole ring with Phenylalanine or Tyrosine residues |

Reaction Mechanism Elucidation through Computational Analysis

Computational analysis is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. researchgate.net For pyrazole derivatives, computational studies have explored various synthetic routes, such as multicomponent reactions and cycloadditions. nih.govacs.org

The synthesis of 1-substituted pyrazoles often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similar precursor. The mechanism of such reactions can be modeled to understand the energetics of each step. For this compound, the introduction of the trideuteriomethyl group would occur via the use of trideuteriomethylhydrazine as a reactant.

The most significant impact of the deuteration in this context would be the potential for a kinetic isotope effect (KIE). A KIE is observed when replacing an atom with its isotope alters the rate of a chemical reaction. If a C-H bond to the methyl group is broken or formed in the rate-determining step of a reaction, substituting it with a C-D bond would lead to a primary KIE, typically slowing the reaction down. While the N-methylation step in pyrazole synthesis does not usually involve the breaking of a C-H bond, subsequent reactions involving the methyl group (e.g., oxidation or deprotonation) could exhibit a significant KIE. Computational modeling can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species.

For example, in a hypothetical reaction where a hydrogen atom is abstracted from the methyl group, the transition state would involve the stretching of the C-H (or C-D) bond. Due to the lower zero-point energy of the C-D bond compared to the C-H bond, more energy is required to break the C-D bond, resulting in a slower reaction rate.

Conformational Analysis and Stereochemical Preferences

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. eurasianjournals.com For this compound, the primary focus of conformational analysis would be the rotation of the trideuteriomethyl group and the amine group.

The pyrazole ring itself is planar and rigid. The rotation of the amine group around the C4-N bond is likely to have a low energy barrier, but there may be preferred orientations relative to the pyrazole ring. Similarly, the trideuteriomethyl group can rotate freely around the N1-C bond. Computational methods, such as DFT, can be used to perform a potential energy surface scan by systematically rotating these groups and calculating the energy at each step. iu.edu.sa This allows for the identification of the lowest energy (most stable) conformer and any energy barriers to rotation.

For a molecule like 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, computational studies have identified multiple possible rotational isomers due to internal rotation around C-N and C-S bonds. iu.edu.sa In the case of this compound, the conformational landscape is simpler. The most stable conformation is likely one that minimizes steric hindrance, although electronic effects such as hyperconjugation could play a minor role. The replacement of hydrogen with deuterium in the methyl group does not change the steric requirements and therefore will not alter the preferred conformation or the rotational energy barriers in a meaningful way.

Academic Research Applications and Mechanistic Studies Excluding Clinical Trials and Safety Profiles

Applications in Ligand Design and Medicinal Chemistry Research

The utility of the aminopyrazole scaffold is extensive, serving as a foundational element in the design and development of novel therapeutic agents. Its versatile chemical nature and favorable biological interactions have made it a subject of intense investigation.

Role as a Privileged Scaffold in Drug Discovery Research

The pyrazole (B372694) ring is widely regarded as a "privileged scaffold" in drug discovery. nih.govnih.govresearchgate.net This designation is due to its recurring presence in a multitude of compounds demonstrating a wide spectrum of biological activities and therapeutic applications. researchgate.net The pyrazole nucleus is a five-membered 1,2-diazole that is found in several approved drugs. nih.govnih.gov The number of pharmaceuticals containing a pyrazole core has risen significantly, highlighting its importance in the development of treatments for various diseases, including different types of cancers. nih.govnih.gov

The structural and electronic properties of the pyrazole ring allow it to serve as a versatile framework capable of interacting with a diverse array of biological targets. researchgate.net Its utility in medicinal chemistry is demonstrated by its incorporation into blockbuster drugs used to treat a range of conditions, from cancers to erectile dysfunction. nih.govnih.gov This broad applicability confirms the pyrazole motif's status as an attractive and effective framework for drug discovery efforts. researchgate.net

Bioisosteric Replacement Strategies in Lead Compound Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to enhance the properties of a lead compound, such as potency, selectivity, or its pharmacokinetic profile. researchgate.net This strategy involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net

The pyrazole ring is an effective bioisostere for other aromatic systems, such as a phenylsulfonamide moiety. In the pursuit of novel Cyclin-dependent kinase 2 (CDK2) inhibitors, researchers have successfully replaced a phenylsulfonamide group with pyrazole derivatives. mdpi.comnih.gov This modification led to the discovery of a new class of potent CDK2 inhibitors, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. mdpi.comnih.gov This strategic replacement not only yielded compounds with potent inhibitory activity but also helped in exploring the structure-activity relationship (SAR) to optimize the lead structure further. mdpi.com Such applications underscore the value of the pyrazole scaffold in refining drug candidates during lead optimization. researchgate.netnih.gov

Investigation of Protein Kinase Inhibition (e.g., CDK2) in Cellular Models (excluding human trials)

The pyrazole scaffold is a key component in the design of numerous protein kinase inhibitors. researchgate.netmdpi.com Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. Cyclin-dependent kinase 2 (CDK2) is a serine/threonine protein kinase that plays a vital role in the cell division cycle and has emerged as a significant target for cancer therapy. mdpi.comnih.gov

Several studies have focused on designing and synthesizing pyrazole-based derivatives as potent CDK2 inhibitors. nih.govrsc.org For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity. mdpi.comnih.gov One of the most potent compounds from this series, compound 15 , exhibited a Ki (inhibition constant) of 0.005 µM against CDK2. mdpi.comnih.gov This compound also showed significant antiproliferative activity across a panel of 13 cancer cell lines, with GI50 values (concentration for 50% growth inhibition) ranging from 0.127 to 0.560 μM. mdpi.comnih.gov

The table below summarizes the inhibitory activity of selected pyrazole-based compounds against CDK2 and their anti-proliferative effects on cancer cell lines.

| Compound | Target Kinase | Inhibitory Activity (Ki or GI50) | Cancer Cell Line | Growth Inhibition (GI) | Reference |

| Compound 4 | CDK2 | GI50: 3.81 μM (full panel) | NCI-60 Panel | 96.47% (mean) | nih.govrsc.org |

| Compound 9 | CDK2 | - | NCI-60 Panel | 65.90% (mean) | rsc.org |

| Compound 14 | CDK2 | Ki: 0.007 µM | A2780 (ovarian) | - | mdpi.com |

| Compound 15 | CDK2 | Ki: 0.005 µM | 13 cancer cell lines | GI50: 0.127–0.560 μM | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort the data.

These findings highlight the potential of the pyrazole scaffold to generate potent and selective CDK2 inhibitors for further development in cancer research. rsc.org

The functional consequence of CDK2 inhibition by pyrazole-based compounds has been investigated in cellular models. Potent CDK2 inhibitors are expected to interfere with the cell cycle and induce programmed cell death (apoptosis) in cancer cells.

Mechanistic studies have confirmed these effects. For example, compound 4 was shown to cause significant cell cycle arrest at the G1 phase and promote apoptosis in HCT-116 cell lines. nih.gov Similarly, compound 15 was found to reduce the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2. mdpi.comnih.gov This action led to cell cycle arrest at the S and G2/M phases and the induction of apoptosis in ovarian cancer cells. mdpi.comnih.gov Western blot analyses have further validated the inhibitory effects of these pyrazole derivatives on CDK2 in cellular contexts. nih.govrsc.org These cell-based mechanistic studies provide crucial evidence for the mode of action of pyrazole-based CDK2 inhibitors and support their development as potential anticancer agents. mdpi.comnih.govnih.gov

Exploration of Other Enzyme Inhibition Potentials

Beyond CDK2, the versatile aminopyrazole scaffold has been utilized to develop inhibitors for a range of other enzymes implicated in disease. The ability of the pyrazole ring to form key interactions within enzyme active sites makes it a valuable starting point for inhibitor design. mdpi.comnih.gov

Research has demonstrated the efficacy of pyrazole derivatives against several other kinase targets:

p38 MAP Kinase: A series of 5-aminopyrazole derivatives were optimized to produce highly selective and orally bioavailable inhibitors of p38 MAP kinase, an enzyme involved in inflammatory responses. nih.gov

FLT3 and BCR-ABL: An N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine compound was identified as a potent inhibitor of both the FLT3-ITD and BCR-ABL pathways, which are critical drivers in certain types of leukemia. nih.gov

PI3Kγ: (1H-pyrazol-4-yl)methanamine derivatives have been synthesized and evaluated for their potential to inhibit the PI3Kγ enzyme, which is involved in cellular signaling and has been a target for inflammatory diseases. researchgate.net

Development as Precursors for Diverse Bioactive Molecules

Aminopyrazole derivatives are not only bioactive in their own right but also serve as highly versatile synthetic precursors for the construction of more complex, fused heterocyclic systems. nih.gov The amino group on the pyrazole ring provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse molecular libraries. mdpi.com

5-aminopyrazole derivatives are key starting materials for synthesizing numerous fused bioactive compounds, including:

Pyrazolopyrimidines nih.gov

Pyrazolopyridines nih.gov

Pyrazoloquinazolines nih.gov

Pyrazolotriazines nih.gov

These fused systems often exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. nih.gov The use of aminopyrazoles in multicomponent reactions has become an efficient strategy for generating novel pharmacophores with promising biological profiles. mdpi.com This role as a foundational building block further cements the importance of the aminopyrazole scaffold in the discovery of new bioactive molecules.

Academic Research Applications and Mechanistic Studies

The replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), at the N1-methyl position of the pyrazole ring provides a powerful, non-invasive probe for a variety of research applications. This substitution, creating 1-(Trideuteriomethyl)pyrazol-4-amine, has notable effects on the molecule's physicochemical properties, which are exploited in several advanced research methodologies.

Isotopic Labeling Applications in Research Methodologies

Isotopic labeling is a fundamental technique in which an atom in a molecule is replaced by one of its isotopes to facilitate the study of reaction mechanisms and metabolic pathways. Deuterium-labeled compounds are particularly valuable in these studies. researchgate.net

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of the carbon-hydrogen (C-H) bond is the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a cornerstone in the study of reaction mechanisms. nih.gov The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to break, thus slowing down the reaction. researchgate.net

In the context of this compound, the trideuteriomethyl group serves as a mechanistic probe. If N-demethylation is a key step in a reaction or metabolic pathway, the rate of this process will be slower for the deuterated compound compared to its non-deuterated counterpart. By quantifying this rate difference, researchers can confirm the involvement of N-demethylation in the reaction mechanism and gain insights into the transition state of the C-H/C-D bond cleavage. nih.govrsc.org This technique has been widely applied by physical organic chemists to elucidate complex reaction pathways. nih.gov

Table 1: Kinetic Isotope Effect (KIE) in Mechanistic Studies

| Parameter | Description | Application to this compound |

| Principle | The rate difference of a reaction upon isotopic substitution (C-H vs. C-D bond cleavage). | Slower N-demethylation rate confirms this step is rate-limiting in a given pathway. |

| Measurement | kH / kD (Rate constant of non-deuterated / Rate constant of deuterated) | Comparing the reaction or metabolic rates of 1-(Methyl)pyrazol-4-amine vs. This compound. |

| Interpretation | A significant KIE (>1) indicates C-H bond cleavage is involved in the rate-determining step. | Elucidates the mechanism of enzymes (e.g., Cytochrome P450) or chemical reactions involving the N-methyl group. nih.gov |

Deuterated compounds are extensively used as tracers to follow the metabolic fate of molecules in preclinical in vitro and in vivo models. researchgate.net Because deuterium is a stable isotope, it does not require special handling for radioactivity. The mass difference between the deuterated parent compound and its potential metabolites allows for their distinct detection and quantification using mass spectrometry.

When this compound is introduced into a preclinical model, such as rat liver microsomes or in rodent studies, its journey through metabolic pathways can be meticulously tracked. nih.gov Researchers can identify metabolites that retain the trideuteriomethyl group and those that have undergone N-demethylation, where the deuterated methyl group is cleaved. This provides a clear picture of the metabolic profile and helps identify the primary sites of metabolic transformation on the molecule without the need for radiolabeling. researchgate.net

The strategic deuteration of a molecule can alter its pharmacokinetic properties, primarily by slowing down metabolism at the site of deuteration. researchgate.net This "metabolic switching" can lead to a longer half-life, increased exposure, and potentially altered distribution in preclinical models. dataintelo.combusinessresearchinsights.com

Table 2: Application in Preclinical Pharmacokinetic (PK) Analysis

| PK Parameter | Effect of Trideuteromethylation | Research Implication (Preclinical) |

| Metabolic Clearance | Decreased if N-demethylation is a primary clearance pathway. | Quantifies the contribution of N-demethylation to overall clearance. |

| Half-life (t½) | Increased due to slower metabolism. | Helps in designing compounds with longer duration of action in research models. |

| Bioavailability | Potentially increased due to reduced first-pass metabolism. | Provides insights for structural modifications to improve systemic exposure. |

While deuterium labeling is useful for mass spectrometry-based studies, other research applications, such as autoradiography or certain binding assays, require radiolabeling. The synthesis of this compound can be a step in the creation of dual-labeled research probes. For instance, incorporating isotopes like Carbon-14 (¹⁴C) or Nitrogen-15 (B135050) (¹⁵N) into the pyrazole ring structure, in addition to the deuterated methyl group, creates a multi-faceted research tool. osti.gov The radiolabel allows for quantitative measurements of tissue distribution and receptor occupancy, while the deuterium label can simultaneously be used to probe metabolic stability and pathways.

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. While chiral compounds are common, isotopic atropisomers, where the chirality results from isotopic substitution, are rare and difficult to synthesize and detect. eurekalert.org Research has demonstrated the successful synthesis of stable isotopic atropisomers. In one study, diastereomeric quinazolinone derivatives bearing a 3-(2-trideuteriomethyl-4,6-dimethylphenyl) group were prepared. The subtle difference between the methyl (CH₃) and trideuteriomethyl (CD₃) groups was sufficient to create stable, distinct diastereomers due to hindered rotation. These were clearly distinguishable using proton NMR spectroscopy. eurekalert.org This pioneering work opens the door for using this compound as a precursor in the synthesis of novel isotopic atropisomers for advanced stereochemical studies. eurekalert.org

Role in Agrochemical Research and Development

The pyrazole scaffold is a well-established "privileged substructure" in the development of agrochemicals, forming the core of many herbicides and insecticides. researchgate.netresearchgate.net In parallel, deuterated compounds are being increasingly explored in agrochemical research to create products with improved properties. dataintelo.combusinessresearchinsights.com The use of this compound in this field focuses on leveraging the kinetic isotope effect to enhance the metabolic stability of potential agrochemical candidates in target pests or crops.

By replacing a metabolically susceptible methyl group with a trideuteriomethyl group, the rate of detoxification or breakdown of the compound can be slowed. This could potentially lead to enhanced efficacy or a longer duration of action, allowing for lower application rates. dataintelo.com Furthermore, understanding the metabolic pathways of pyrazole-based agrochemicals in preclinical models (e.g., insect or plant cell cultures) is crucial for designing more selective and efficient products. dataintelo.com this compound serves as a valuable building block for synthesizing and evaluating these next-generation deuterated agrochemicals. dataintelo.com

Applications in Material Science Research (e.g., Dyes, Fluorescent Agents)

While direct applications of this compound in material science are not extensively documented in dedicated studies, the known properties of pyrazole derivatives and the effects of deuteration on photophysical properties allow for informed postulations of its potential in this field. Pyrazole-based compounds are integral to the development of various functional materials, particularly as dyes and fluorescent agents. The incorporation of a trideuteriomethyl group is anticipated to modulate the photophysical characteristics of such materials, offering a pathway to enhanced performance.

The core structure of pyrazole is a versatile scaffold for creating a wide range of colors in dyes. The electronic properties of the pyrazole ring, which can be fine-tuned through substitution, influence the absorption and emission spectra of the resulting dye molecules. Pyrazolone-based dyes, for instance, are known for their ability to produce a diverse palette of colors, making them valuable in industries such as textiles and plastics.

In the realm of fluorescent agents, pyrazole derivatives have demonstrated significant promise. researchgate.net They can be engineered to exhibit high quantum yields and good photostability. researchgate.net The introduction of deuterium into fluorescent molecules has been shown to be a viable strategy for enhancing their emissive properties. This "deuterium isotope effect" can lead to increased fluorescence lifetimes and brightness. For example, the deuteration of amine groups in oxazine (B8389632) dyes and N-methyl substituents in rhodamine dyes has been reported to significantly improve their fluorescence efficiency. rsc.orgnih.gov This enhancement is often attributed to the suppression of non-radiative decay pathways. The C-D bond has a lower vibrational frequency than the C-H bond, which can reduce the efficiency of vibrational quenching of the excited state, thereby favoring radiative decay in the form of fluorescence. nih.gov

Given these principles, it is hypothesized that incorporating a trideuteriomethyl group at the N1 position of pyrazol-4-amine could lead to the development of novel fluorescent dyes with improved characteristics. The data below illustrates the potential impact of deuteration on the photophysical properties of fluorescent dyes, based on findings from analogous compounds.

Table 1: Potential Effects of N-Trideuteriomethylation on the Photophysical Properties of Pyrazole-Based Fluorescent Dyes

| Property | Expected Change with Deuteration | Rationale |

|---|---|---|

| Fluorescence Quantum Yield | Increase | Suppression of non-radiative decay pathways involving C-H vibrations. |

| Fluorescence Lifetime | Increase | Reduced rate of non-radiative decay from the excited state. |

| Photostability | Increase | Stronger C-D bonds may lead to greater resistance to photochemical degradation. |

General Synthetic Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis, primarily for two key applications: for the synthesis of complex molecules with isotopic labels and for use in mechanistic studies to elucidate reaction pathways. rsc.org

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyrazole ring. enamine.netnih.govmdpi.comresearchgate.net These methods can be adapted for the preparation of isotopically labeled compounds like this compound. The introduction of the trideuteriomethyl group can be achieved using deuterated reagents, such as CD3I, in standard N-alkylation reactions of a pyrazole precursor. rsc.org

Once synthesized, this deuterated building block can be used in the construction of more complex molecular architectures. The 4-amino group provides a handle for a variety of chemical transformations, including acylation, alkylation, and participation in condensation reactions to form fused heterocyclic systems. This versatility makes this compound a useful intermediate for introducing a stable isotopic label into a specific position of a target molecule.

A significant application of this compound lies in the study of reaction mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in the reactants is replaced with one of its isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond is present.

By comparing the reaction rates of the protiated (N-CH3) and deuterated (N-CD3) analogs of pyrazol-4-amine derivatives, researchers can gain insight into the transition state of the reaction. A significant KIE (kH/kD > 1) would suggest that the N-methyl C-H bond is being broken or significantly perturbed in the rate-limiting step. This information is crucial for understanding reaction mechanisms and for the rational design of new synthetic methodologies.

The table below summarizes the synthetic utility of this compound.

Table 2: Applications of this compound in Organic Synthesis

| Application | Description | Key Advantage |

|---|---|---|

| Isotopic Labeling | Incorporation into larger molecules to serve as a tracer or internal standard in analytical techniques like mass spectrometry. | Precise introduction of a stable isotope at a specific molecular position. |

| Mechanistic Studies (KIE) | Used to probe reaction mechanisms where the N-methyl group is involved in the rate-determining step. | The difference in bond strength between C-H and C-D allows for the determination of bond-breaking events in the transition state. |

| Synthesis of Novel Analogs | Can be used to synthesize deuterated versions of biologically active compounds to study metabolic pathways or enhance metabolic stability. | The "deuterium effect" can alter the pharmacokinetic properties of a molecule. |

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Deuterated Pyrazol-4-amines

The synthesis of isotopically labeled compounds, particularly those containing deuterium (B1214612), is crucial for their use in research. While classical methods exist, the development of more efficient, selective, and scalable synthetic routes is a primary objective. Future research will likely focus on late-stage deuteration techniques, which allow for the introduction of deuterium into a molecule at a later point in the synthetic sequence. This approach is often more efficient than starting with simple deuterated precursors.

Key areas for exploration include:

Hydrogen Isotope Exchange (HIE) Reactions : Advancements in HIE, a process that exchanges hydrogen atoms for deuterium, are making this a more viable method for preparing deuterated compounds. researchgate.netmusechem.com Developing new catalysts and reaction conditions that allow for selective deuteration of specific positions on the pyrazole (B372694) ring or its substituents is a significant goal.

Use of Deuterated Reagents : The use of isotopically labeled analogues of common organic reagents provides a direct method for incorporating deuterium. researchgate.net Research into novel deuterated building blocks and reagents will expand the toolkit available to synthetic chemists.

Flow Chemistry : The application of flow reactors for lithiation and other functionalization reactions can offer improved control and safety for synthesizing building blocks like 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a strategy that could be adapted for deuterated analogues. enamine.net

| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a pre-formed pyrazole scaffold using a deuterium source like D₂O. acs.org | Atom-economical; useful for late-stage labeling. | May lack regioselectivity; can require harsh conditions. |

| Deuterated Building Blocks | Synthesis from simple, commercially available deuterated starting materials (e.g., trideuteriomethyl iodide). | Precise location of deuterium; high isotopic purity. researchgate.net | Can require longer synthetic routes; cost of starting materials. |

| Reductive Deuteration | Introduction of deuterium via reduction of a functional group using a deuterium source (e.g., NaBD₄ or D₂ gas). researchgate.net | Well-established chemical transformations. | Requires a suitable functional group precursor at the desired position. |

Advanced Mechanistic Investigations into Biological Interactions

The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect (KIE). musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.

For 1-(Trideuteriomethyl)pyrazol-4-amine, the deuteration of the methyl group is a strategic choice. N-demethylation is a common metabolic pathway for many drugs. By slowing this process, the deuterated compound may exhibit:

An increased half-life in biological systems.

Reduced formation of certain metabolites.

Improved pharmacokinetic properties. researchgate.net

Future research in this area will involve detailed in vitro and in vivo studies to quantify these effects. Advanced analytical techniques, such as mass spectrometry, will be essential to track the metabolic pathways of the deuterated compound and its non-deuterated counterpart, providing a clearer understanding of how deuteration impacts its biological interactions. musechem.com For instance, pyrazole derivatives have been investigated as potent inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), and mechanistic studies could reveal how deuteration affects target binding, residence time, and off-target effects. nih.gov

Expansion of Isotopic Labeling Methodologies for Complex Systems

Isotopic labeling is a powerful tool used to trace the journey of drugs through biological systems in absorption, distribution, metabolism, and excretion (ADME) studies. musechem.com Deuterium-labeled compounds, such as this compound, are invaluable as internal standards in mass spectrometry-based quantitative analysis. musechem.comillinois.edu Their unique mass allows for precise measurement of the non-labeled drug in complex biological samples.

The future of isotopic labeling lies in developing more sophisticated methods for incorporating isotopes into increasingly complex molecules. This includes:

Multi-Isotope Labeling : Incorporating different isotopes (e.g., ¹³C, ¹⁵N, and ²H) into the same molecule to probe multiple aspects of its biological activity simultaneously.

Positional Isotopic Labeling : Gaining the ability to place an isotopic label at any desired position within a molecule to study specific metabolic pathways or chemical reactions.

Sustainable Labeling : Focusing on greener chemistry principles to reduce waste and improve the efficiency of labeling reactions, potentially moving away from expensive and difficult-to-handle reagents like D₂ gas. researchgate.net

These advanced methodologies will provide researchers with more powerful tools to understand the intricate interactions between molecules and biological systems.

Design of Next-Generation Pyrazol-4-amine Derivatives for Targeted Research Applications

The pyrazol-4-amine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules designed to interact with a wide range of biological targets, including protein kinases. nih.govresearchgate.net The strategic deuteration seen in this compound is a design element that can be applied to create next-generation research tools and potential therapeutics.

Future design strategies may include:

Selective Deuteration : Beyond the methyl group, other positions on the pyrazole ring or other substituents could be selectively deuterated to block specific metabolic soft spots.

Pharmacophore Hybridization : Combining the deuterated pyrazole-amine core with other pharmacophores to create dual-target inhibitors or molecules with novel mechanisms of action. acs.org For example, creating hybrids of deuterated pyrazoles and diphenyl ethers has been explored for developing new herbicides. acs.org

Deuterated Probes : Synthesizing deuterated versions of known pyrazol-4-amine-based inhibitors to serve as mechanistic probes. These probes can help elucidate enzyme mechanisms, identify drug resistance pathways, and validate new drug targets.

| Derivative Type | Potential Modification | Targeted Research Application |

|---|---|---|

| Metabolically Stable Kinase Inhibitor | Deuteration at known sites of metabolism on a potent pyrazole-based inhibitor scaffold. researchgate.net | Studying the long-term effects of kinase inhibition; overcoming rapid metabolism-based drug resistance. |

| Deuterated Bioisostere | Replacing a key functional group with a deuterated version to fine-tune electronic and steric properties. nih.gov | Investigating structure-activity relationships (SAR) with minimal structural perturbation. |

| Mass Spectrometry Internal Standard | Stable isotope labeling of a complex pyrazol-4-amine drug candidate. | Accurate quantification in preclinical and clinical pharmacokinetic studies. musechem.com |

Collaborative Research Avenues in Interdisciplinary Science

The study of deuterated compounds like this compound inherently fosters collaboration across multiple scientific disciplines. The complexity of developing and understanding these molecules requires a multifaceted approach, blending expertise from different fields.

Potential collaborative avenues include:

Synthetic Chemistry & Process Chemistry : Organic chemists can focus on discovering novel and efficient deuteration methods, while process chemists work on scaling these reactions for practical application. researchgate.net

Medicinal Chemistry & Pharmacology : Medicinal chemists can design and synthesize novel deuterated compounds, which pharmacologists can then test in cellular and animal models to evaluate their biological activity and pharmacokinetic profiles.

Analytical Chemistry & Drug Metabolism : Analytical chemists can develop sensitive methods for detecting and quantifying the deuterated compounds and their metabolites, providing crucial data for drug metabolism and pharmacokinetic (DMPK) scientists. musechem.com

Computational Chemistry & Structural Biology : Computational chemists can model how deuteration might affect molecular conformation and binding to a target protein, while structural biologists can use techniques like X-ray crystallography to visualize these interactions directly.

By bringing together experts from these diverse fields, the scientific community can fully unlock the potential of isotopic labeling and accelerate the development of new research tools and safer, more effective therapeutics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(trideuteriomethyl)pyrazol-4-amine, and how is its structural integrity validated?

- Answer : Synthesis typically involves deuterated methylating agents (e.g., CD₃I) reacting with pyrazol-4-amine precursors under basic conditions. For example, deuterium incorporation can be achieved via nucleophilic substitution or reductive amination using deuterated reagents. Structural validation requires ¹H NMR to confirm the absence of protiated methyl signals (δ ~2.2–2.3 ppm) and HRMS to verify isotopic purity (e.g., m/z shifts consistent with three deuterium atoms). For analogs, IR spectroscopy may confirm functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹) .

Q. How can researchers distinguish between protiated and deuterated forms of the compound in reaction mixtures?

- Answer : Use ¹H NMR to detect residual protiated impurities: the trideuteriomethyl group (CD₃) will not show a signal, while protiated contaminants will appear as singlets near δ 2.2–2.3 ppm. LC-MS with isotopic resolution can also differentiate mass shifts (+3 Da for CD₃) and quantify deuteration efficiency .

Advanced Research Questions

Q. What are the kinetic isotope effects (KIEs) of the trideuteriomethyl group on the compound’s reactivity in nucleophilic or catalytic reactions?

- Answer : Deuterium substitution alters reaction kinetics due to KIEs, particularly in bond-breaking steps (e.g., C–D vs. C–H cleavage). For example, in Pd-catalyzed cross-couplings, CD₃ groups may slow transmetalation steps, as seen in analogous Suzuki-Miyaura reactions. Computational studies (DFT) can model these effects by comparing activation energies for protiated/deuterated systems .

Q. How does deuteration influence the compound’s pharmacokinetic properties in biological studies?

- Answer : Deuteration can enhance metabolic stability by slowing cytochrome P450-mediated oxidation (e.g., reduced C–H bond cleavage). For analogs like 3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, deuterated versions showed prolonged half-lives in vitro. Validate via HPLC-MS metabolic profiling and in vivo pharmacokinetic assays in model organisms .

Q. What strategies resolve crystallographic ambiguities in deuterated pyrazole derivatives?

- Answer : Use single-crystal X-ray diffraction with high-resolution data (e.g., synchrotron sources) to resolve deuterium positions. Refinement software (e.g., SHELXL ) can model isotopic substitution by adjusting scattering factors. For example, monoclinic crystals of related compounds (P2₁/a space group) achieved R-factors <0.07 for precise deuterium placement .

Q. How can researchers address contradictions in synthetic yields across published protocols?

- Answer : Variability arises from reaction conditions (e.g., solvent purity, catalyst loading). For instance, copper(I)-catalyzed amination (e.g., ) may require strict oxygen exclusion to prevent catalyst deactivation. Systematic optimization via DoE (Design of Experiments) can identify critical parameters (temperature, stoichiometry) to maximize yield .

Q. What computational methods predict the electronic effects of deuterium substitution on pyrazole ring aromaticity?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) can map electron density changes in the pyrazole ring. For deuterated analogs, isotopic substitution minimally affects π-electron distribution but may alter hyperconjugation effects. Compare HOMO-LUMO gaps and NICS (Nucleus-Independent Chemical Shift) values to assess aromaticity perturbations .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.